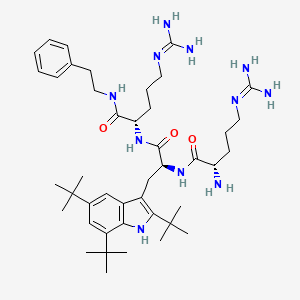![molecular formula C22H20Cl2N4 B1675415 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine CAS No. 890087-21-5](/img/structure/B1675415.png)
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine
Vue d'ensemble
Description
This compound is an allosteric modulator of the A3 adenosine receptor (AR). It has been compared with other modulators in preclinical drug development . It belongs to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexyl group and a 3,4-dichlorophenyl group . The exact structural details might require advanced computational chemistry techniques or experimental methods like X-ray crystallography.Applications De Recherche Scientifique
Allosteric Modulation of A3 Adenosine Receptor
- Application : This compound, as part of a broader class of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, has been studied for its role as an allosteric modulator of the human A3 adenosine receptor (AR). This includes altering the functional efficacy of AR agonists and possibly inhibiting equilibrium radioligand binding at ARs (Kim et al., 2009).
- Implications : These findings suggest potential applications in designing drugs targeting the A3 adenosine receptor, which could be beneficial for treating various inflammatory diseases and liver conditions.
Synthesis and Chemical Properties
- Synthetic Methods : Studies have explored efficient synthesis methods for related imidazoquinoline derivatives, highlighting their chemical versatility and potential for customization in drug design. This includes work on oxidative dearomatization processes, cyclization reactions, and novel thermal rearrangements (Quideau et al., 2005), (Li et al., 2013).
- Chemical Behavior : These studies contribute to a deeper understanding of the compound's chemical behavior, which is crucial for its application in drug development and other areas of medicinal chemistry.
Potential in Drug Discovery
- Drug Development : Research has also been conducted on similar compounds for their potential as inhibitors in drug development processes, such as farnesyl protein transferase inhibitors, which have shown significant antitumor effects (Venet et al., 2003).
- Pharmacological Potential : The exploration of these compounds in pharmacological contexts paves the way for their potential use in developing treatments for various diseases, particularly in oncology.
Versatility in Chemical Synthesis
- Diverse Synthesis Routes : The compound and its derivatives have been synthesized through various methods, demonstrating its versatility. This includes solid-phase synthesis and microwave-assisted synthesis, providing a range of options for creating diverse derivatives (Mazurov, 2000), (Rao & Chanda, 2021).
Propriétés
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
CAS RN |
890087-21-5 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)

![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)




